17-epi-Dihydrotestosterone
Overview
Description
17-epi-Dihydrotestosterone, also known as Dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone. It is produced by the action of the enzyme 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE .
Synthesis Analysis
The synthesis of DHT involves the conversion of testosterone, which is synthesized in men by the testis and in women either directly by the adrenals and ovaries, or by peripheral conversion of androstenedione. Testosterone is then irreversibly converted to DHT by the NADPH-dependent enzyme 5α reductase . Furthermore, it is well documented that DHT can be synthesized in androgen-sensitive tissues such as prostate from substrates other than T (e.g., from 17-hydroxypregnenolone and 17-hydroxyprogesterone in what is termed the “backdoor” pathway and from 5α-androstane-3α, 17-β-diol via the intracrine reverse synthesis pathway) .Chemical Reactions Analysis
The major synthetic pathway of DHT formation and metabolism involves the conversion of testosterone to DHT by the NADPH-dependent enzyme 5α reductase .Scientific Research Applications
1. Prostate Cancer and Androgen Metabolism
The role of 17-epi-Dihydrotestosterone in the development of castration-resistant prostate cancer (CRPC) has been a significant area of study. Research indicates that a specific isoform of the enzyme HSD17B4, which inactivates testosterone and dihydrotestosterone, is suppressed in CRPC development. This suppression shifts the metabolic balance towards androgens like testosterone and dihydrotestosterone, promoting CRPC progression (Ko et al., 2018). Additionally, 17β-HSD4 enzyme, responsible for inactivating these androgens, is known to be increasingly expressed in CRPC, predicting poor prognosis (Ko et al., 2018).
2. Androgen Biosynthesis Pathways
The metabolism of 5α-androstane-3α, 17β-diol by 17β-hydroxysteroid dehydrogenase 6 in prostate cancer cells is a major biosynthetic pathway for dihydrotestosterone synthesis. This process is crucial during androgen deprivation therapy as it contributes to prostate cancer growth despite low circulating androgen levels (Mohler et al., 2011).
3. Polymorphisms in Androgen Metabolism Enzymes
Studies on polymorphisms in enzymes like HSD3B1 and UGT2B17, which inactivate dihydrotestosterone, have shown that these genetic variations may modify the risk of prostate cancer, especially in individuals with a family history of the disease (Park et al., 2007).
4. Ovarian Cancer and Estrogen Metabolism
In the context of ovarian cancer, the enzyme 17β-HSD7, which inactivates dihydrotestosterone and biosynthesizes estradiol, has been identified as a potential target. Its inhibition in epithelial ovarian cancer cells led to decreased cell proliferation and increased cell arrest (Wang et al., 2021).
5. Human Ovarian Tissue Survival
The effects of dihydrotestosterone on human ovarian tissue survival in culture have been explored, revealing its potential utility in enhancing tissue viability in vitro (Otala et al., 2004).
6. Steroid Profiling in Doping Control
Research on steroid profiling for doping control highlights the role of various steroidal hormones and their metabolites, including dihydrotestosterone, in detecting steroid abuse in sports (Mareck et al., 2008).
7. Steroid Hormones in Peripheral Tissues
Studies on 17β-hydroxysteroid dehydrogenases (17HSDs) have revealed their central role in regulating sex steroid hormones' activity in peripheral tissues, impacting the biological activity of dihydrotestosterone (Törn et al., 2003).
8. Antiosteoporotic Treatment
Research into natural products that inhibit 17β-HSD2, an enzyme that converts dihydrotestosterone into a weaker form, has identified potential lead compounds for antiosteoporotic treatment (Vuorinen et al., 2017).
Safety And Hazards
According to the Safety Data Sheet, 17-epi-Dihydrotestosterone is not for food or drug use and is for laboratory use only. It is suspected of causing cancer and damaging fertility or the unborn child . Elevated DHT has not been associated with increased risk of prostate disease (e.g., cancer or benign hyperplasia) nor does it appear to have any systemic effects on cardiovascular disease safety parameters (including increased risk of polycythemia) beyond those commonly observed with available T preparations .
Future Directions
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-OPAYZWDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024071 | |
Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-epi-Dihydrotestosterone | |
CAS RN |
571-24-4 | |
Record name | 17-epi-Dihydrotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-EPI-DIHYDROTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.